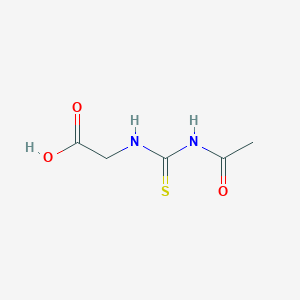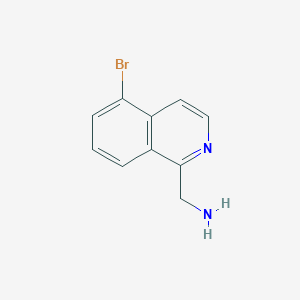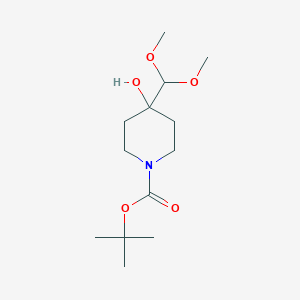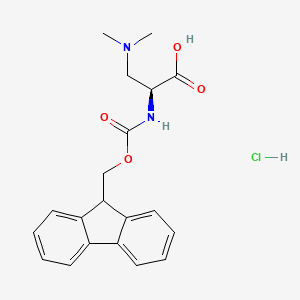
(Acetylcarbamothioyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylcarbamothioyl)glycine is a compound that combines the structural elements of glycine, a simple amino acid, with an acetylcarbamothioyl groupGlycine itself is known for its role as a neurotransmitter and a building block of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylcarbamothioyl)glycine typically involves the introduction of the acetylcarbamothioyl group to glycine. One common method is through the reaction of glycine with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, often using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(Acetylcarbamothioyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylcarbamothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Acetylcarbamothioyl)glycine is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. Its structural similarity to glycine suggests it may interact with glycine receptors or other related proteins .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating conditions related to glycine metabolism or as a novel drug candidate for various diseases .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an additive in certain formulations. Its unique properties make it suitable for various applications, including materials science and pharmaceuticals .
Mechanism of Action
The mechanism of action of (Acetylcarbamothioyl)glycine involves its interaction with molecular targets such as glycine receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, known for its role in protein synthesis and neurotransmission.
Acetylglycine: A derivative of glycine with an acetyl group, used in various biochemical applications.
Carbamoylthioylglycine: Another derivative with a carbamoylthioyl group, studied for its potential biological activities.
Uniqueness
(Acetylcarbamothioyl)glycine is unique due to the presence of both acetyl and carbamothioyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N2O3S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
2-(acetylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3S/c1-3(8)7-5(11)6-2-4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |
InChI Key |
HAONMEDLVJFILP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)

![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)


![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)



![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)



